MAO-B Inhibitory Potency
Compounds built upon the (2-fluorophenyl)piperazine scaffold, derived from the target compound, demonstrate potent and selective MAO-B inhibition. In a series of pyridazinone derivatives, the presence of the (2-fluorophenyl)piperazine moiety enabled high potency, with the lead compound T6 achieving an IC50 of 0.013 µM [1]. This is significantly more potent than the comparator T1 (IC50 = 0.14 µM for MAO-B), which contains the same core but with a different substitution pattern, underscoring the critical role of the (2-fluorophenyl)piperazine fragment [1]. The (2-fluorophenyl)piperazine scaffold thus serves as a privileged structure for developing nanomolar MAO-B inhibitors.
| Evidence Dimension | MAO-B Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly tested; data for derivative T6 containing the (2-fluorophenyl)piperazine moiety |
| Comparator Or Baseline | T6 (containing the moiety): IC50 = 0.013 µM. Comparator T1: IC50 = 0.14 µM. |
| Quantified Difference | 10.8-fold higher potency for the derivative containing the (2-fluorophenyl)piperazine moiety. |
| Conditions | In vitro MAO-B inhibition assay using recombinant human MAO-B enzyme. |
Why This Matters
This data demonstrates that the (2-fluorophenyl)piperazine scaffold is a privileged fragment for achieving nanomolar potency against MAO-B, making the target compound a valuable intermediate for developing CNS therapeutics.
- [1] Çeçen, M., Oh, J. M., Özdemir, Z., Büyüktuncel, S. E., Uysal, M., Abdelgawad, M. A., ... & Kim, H. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5371. View Source
